Cyclopentanecarboxylic acid, 2-(phenylimino)-(9CI)
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Description
Cyclopentanecarboxylic acid, 2-(phenylimino)-(9CI), also known as Cyclopentanecarboxylic acid, 2-(phenylimino)-(9CI), is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Biological Activity
Cyclopentanecarboxylic acid derivatives, particularly 2-(phenylimino)-(9CI), have garnered attention in recent years due to their potential biological activities. This article explores the compound's biological properties, including its pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Cyclopentanecarboxylic acid, 2-(phenylimino)-(9CI) has a molecular formula of C12H13NO2 and a molecular weight of approximately 203.24 g/mol. The structure features a cyclopentane ring with a carboxylic acid group and a phenylimine substituent, which contributes to its biological activity.
Pharmacological Applications
- Antitussive Activity : This compound is noted for its role as an intermediate in the synthesis of drugs like Pentoxyverine, which is used as an antitussive agent to relieve coughing. It is also involved in the preparation of Caramiphen, a cholinergic antagonist utilized in treating Parkinson's disease .
- Insecticidal Potential : Research indicates that certain derivatives of cyclopentanecarboxylic acid may exhibit larvicidal activity against Aedes aegypti, a vector for several arboviruses. The study highlights the importance of structural modifications in enhancing biological efficacy .
- Antibacterial Properties : Some derivatives have shown promise as antibacterial agents. For instance, compounds derived from cyclopentanecarboxylic acid have been evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibitory effects .
The biological activity of cyclopentanecarboxylic acid derivatives is attributed to several mechanisms:
- Interaction with Receptors : The phenylimine moiety may facilitate interactions with specific receptors or enzymes, enhancing the compound's pharmacological effects.
- Structural Modifications : Variations in the side chains and functional groups can significantly influence the compound's solubility, permeability, and overall bioactivity.
Table 1: Summary of Biological Activities
Detailed Findings
- Antitussive Activity : In clinical settings, Pentoxyverine has been effective in reducing cough frequency without significant side effects .
- Insecticidal Activity : The larvicidal activity against Aedes aegypti was notable with an LC50 value indicating moderate toxicity levels, suggesting potential for development as a mosquito control agent .
- Antibacterial Studies : Compounds derived from cyclopentanecarboxylic acid were tested against multiple bacterial strains, showing promising results that warrant further investigation into their mechanism of action and potential therapeutic uses .
Properties
IUPAC Name |
2-phenyliminocyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-12(15)10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCAZJQHRLNEBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=NC2=CC=CC=C2)C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445019 |
Source
|
Record name | (2E)-2-(Phenylimino)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188296-96-0 |
Source
|
Record name | (2E)-2-(Phenylimino)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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